Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC17429561
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O2 |
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Molecular Weight | 202.64 g/mol |
IUPAC Name | methyl 2-amino-2-pyridin-3-ylacetate;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,9H2,1H3;1H |
Standard InChI Key | LWZJABSUJSECGN-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C1=CN=CC=C1)N.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 3-position with an aminoacetate group, which is further esterified with a methyl group and protonated as a hydrochloride salt. The molecular formula is C₈H₁₁ClN₂O₂ (accounting for the hydrochloride moiety), with a calculated molecular weight of 226.64 g/mol . Key structural features include:
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A pyridine ring providing aromaticity and potential for π-π interactions.
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An α-amino ester moiety offering hydrogen-bonding capabilities and metabolic liability.
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Hydrochloride salt form enhancing solubility in polar solvents .
The SMILES notation COC(=O)C(C1=CN=CC=C1)N.Cl precisely encodes this structure, while the InChIKey AHRUJZICYBJXIK-UHFFFAOYSA-N provides a unique identifier for database searches .
Spectroscopic and Analytical Data
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, reveal critical information about molecular conformation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 167.08151 | 134.3 |
[M+Na]⁺ | 189.06345 | 145.0 |
[M+NH₄]⁺ | 184.10805 | 141.5 |
[M-H]⁻ | 165.06695 | 135.2 |
These values facilitate identification in mass spectrometry workflows, particularly when differentiating structural isomers .
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis protocols are documented for this specific compound, analogous routes for pyridyl amino acid derivatives suggest viable approaches:
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Amination of Pyridine Acetates:
Reacting 3-pyridylglycidate esters with aqueous ammonia under pressure, followed by esterification and hydrochloride salt formation . -
Catalytic Hydrogenation:
Reduction of corresponding α-imino esters using palladium-on-carbon in methanol, with subsequent acidification .
A representative multi-step synthesis might proceed as:
Process Optimization
Critical parameters for scale-up include:
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Maintaining pH <3 during salt formation to prevent ester hydrolysis
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Using anhydrous conditions to avoid side reactions with the hydrochloride counterion
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Employing ethyl acetate/water biphasic systems for efficient extraction
Reactivity and Functional Group Transformations
Ester Hydrolysis
The methyl ester undergoes saponification under basic conditions (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid derivative:
This transformation expands utility in prodrug design .
Amino Group Reactivity
The primary amine participates in:
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Schiff base formation with aldehydes/ketones
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Amide coupling via EDC/HOBt activation
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N-alkylation using alkyl halides under basic conditions
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Differentiator |
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Methyl 2-amino-2-(pyridin-2-yl)acetate | C₈H₁₀N₂O₂ | Pyridine substitution position |
Ethyl 3-(pyridin-3-yl)propanoate | C₁₀H₁₃NO₂ | Extended carbon chain |
6-Trifluoromethyl pyridine analog | C₉H₁₀ClF₃N₂O₂ | Electron-withdrawing CF₃ group |
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